molecular formula C8H5F3O2 B1589503 2-Hydroxy-6-(trifluoromethyl)benzaldehyde CAS No. 58914-35-5

2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B1589503
CAS No.: 58914-35-5
M. Wt: 190.12 g/mol
InChI Key: DHBICWJRPNXPHO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O2 . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (OH), a trifluoromethyl group (CF3), and a formyl group (CHO) .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 190.12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of α-(Hydroxymethyl)benzaldehydes: A derivative of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde has been synthesized through a Diels–Alder/retro-Diels–Alder process, showcasing its role in complex organic synthesis (Morrison & Burnell, 2001).
  • C-H Hydroxylation of Benzaldehydes: The compound is involved in palladium-catalyzed ortho C-H hydroxylation processes, indicating its potential in advanced chemical transformations (Chen, Ozturk, & Sorensen, 2017).

Applications in Organic Chemistry and Catalysis

  • Vibrational Spectral Studies: The compound is part of the wider study of substituted benzaldehydes, with applications in manufacturing dyes, perfumes, and as a solvent (Yadav, Sharma, & Kumar, 2018).
  • Photocatalytic Systems: It's a by-product in the selective oxidation of benzyl alcohol to benzaldehyde, indicating its emergence in photocatalytic reactions (Marotta et al., 2011).

Synthesis of Pharmaceutical Compounds

  • Synthesis of Labeled Benzaldehydes: This compound is significant in the synthesis of functionalized benzaldehydes, which are key building blocks in pharmaceutical drug synthesis (Boga, Alhassan, & Hesk, 2014).

Novel Chemical Reactions and Interactions

  • Asymmetric Synthesis of β-Lactones: The compound aids in the asymmetric synthesis of β-lactones, showcasing its role in the creation of chiral molecules (Buttero & Montrasio, 2001).
  • Formation of Highly Oxygenated Products: Its derivatives participate in the oxidation process of toluene, leading to the formation of low-volatility products, important in atmospheric chemistry (Schwantes et al., 2016).

Biotechnology Applications

  • Biosynthesis in Escherichia Coli: Its derivatives are involved in the biosynthesis of benzyl alcohol from renewable glucose in Escherichia coli, indicating its role in biotechnological applications (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Safety and Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBICWJRPNXPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457563
Record name 2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58914-35-5
Record name 2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58914-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-6-trifluoromethylbenzaldehyde (25 g) and aqueous sodium hydroxide solution (0.5 M; 866 ml) was stirred and heated at 80° C. under nitrogen for 43 hours. The cooled solution was washed with ether (2×350 ml), acidified with concentrated hydrochloric acid, then extracted with ether (2×500 ml). The combined extracts were dried over magnesium sulphate and the solvent removed in vacuo. The residue was purified by flash chromatography over silica eluting with a 95:5 mixture of dichloromethane and methanol. Appropriate fractions were combined and the solvent removed in vacuo to give 2-hydroxy-6-trifluoromethylbenzaldehyde (6.2 g) as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
866 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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